molecular formula C10H12O2 B14230242 7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 748151-96-4

7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol

Katalognummer: B14230242
CAS-Nummer: 748151-96-4
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: WKBOLUSEPYTMJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system with a methyl group at the 7th position and a hydroxyl group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can lead to the formation of the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-methyl-3,4-dihydro-2H-1-benzopyran-6-one, while reduction can produce this compound derivatives .

Wissenschaftliche Forschungsanwendungen

7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological effects, such as antioxidant and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to the presence of both a methyl group at the 7th position and a hydroxyl group at the 6th position. These functional groups contribute to its distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

748151-96-4

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

7-methyl-3,4-dihydro-2H-chromen-6-ol

InChI

InChI=1S/C10H12O2/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h5-6,11H,2-4H2,1H3

InChI-Schlüssel

WKBOLUSEPYTMJO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCCO2)C=C1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.